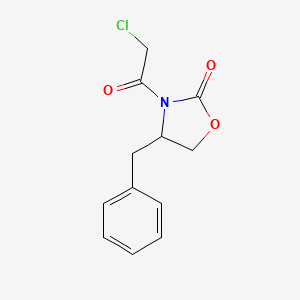

4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C₁₂H₁₂ClNO₃ and a molecular weight of 253.68 g/mol . It is primarily used in scientific research and is known for its unique structure, which includes a benzyl group, a chloroacetyl group, and an oxazolidinone ring .

Métodos De Preparación

The synthesis of 4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one typically involves the reaction of benzylamine with chloroacetyl chloride in the presence of a base, followed by cyclization to form the oxazolidinone ring . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperature control to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Análisis De Reacciones Químicas

4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced oxazolidinone products.

Aplicaciones Científicas De Investigación

4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mecanismo De Acción

The mechanism of action of 4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes and proteins. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function . This interaction is crucial for its biological activity and potential therapeutic applications .

Comparación Con Compuestos Similares

4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one can be compared with other similar compounds, such as:

4-Benzyl-3-(2-bromoacetyl)-1,3-oxazolidin-2-one: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

4-Benzyl-3-(2-iodoacetyl)-1,3-oxazolidin-2-one: Contains an iodoacetyl group, offering different reactivity and properties.

4-Benzyl-3-(2-fluoroacetyl)-1,3-oxazolidin-2-one: Features a fluoroacetyl group, which can influence its chemical behavior and biological activity.

Actividad Biológica

4-Benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, which has garnered attention in medicinal chemistry due to its significant biological activities. This compound is characterized by a benzyl group and a chloroacetyl moiety, which enhance its reactivity and potential therapeutic applications. The oxazolidinone framework is particularly noted for its effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics.

Chemical Structure and Properties

The chemical formula for this compound is C12H12ClNO3. The presence of the chloroacetyl group contributes to its electrophilic nature, allowing it to participate in nucleophilic substitution reactions, which are critical for its biological activity.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial properties. It primarily inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism similar to that of other oxazolidinones like Linezolid. This compound has shown effectiveness against various Gram-positive bacteria, including resistant strains of Staphylococcus aureus and Enterococcus faecium.

Potential Antitubercular Activity

In addition to its antibacterial effects, this compound has been investigated for its potential antitubercular activity. The structural features of this compound suggest it may interact with the molecular mechanisms of Mycobacterium tuberculosis, although further studies are required to elucidate its efficacy in this area.

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of protein synthesis. By binding to the ribosome's 50S subunit, it prevents the formation of peptide bonds during translation, effectively stalling bacterial growth and replication.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds in the oxazolidinone class:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Benzyl-3-propionyl-1,3-oxazolidin-2-one | Structure | Antibacterial |

| Linezolid | Structure | Broad-spectrum antibiotic |

| 5-Methyl-4-benzyl-1,3-oxazolidin-2-one | Structure | Antimicrobial |

The unique chloroacetyl substitution in this compound enhances its reactivity compared to other oxazolidinones, potentially leading to broader applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Antibacterial Testing : A study demonstrated the synthesis of this compound followed by antibacterial testing against various strains. Results indicated significant inhibition zones against resistant strains of bacteria.

- In Vitro Studies : In vitro assays showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting a high potency as an antibacterial agent .

- Safety Profile : Preliminary toxicity studies indicated that this compound exhibited minimal cytotoxicity towards human cell lines at therapeutic concentrations .

Propiedades

IUPAC Name |

4-benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c13-7-11(15)14-10(8-17-12(14)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPUBLCBQBQPOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.